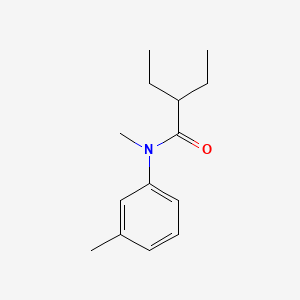
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-: is an organic compound with the molecular formula C14H21NO. It is known for its long-lasting tropical fruity odor, reminiscent of guava and passion fruit. This compound is commonly used in fragrance accords with a tropical fruit note, particularly in personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- typically involves the reaction of 2-ethylbutanoyl chloride with N-methyl-3-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted amides.
Applications De Recherche Scientifique
Chemistry: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of amides on biological systems. It serves as a model compound to understand the interactions between amides and biological molecules .
Medicine: While not directly used as a drug, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is studied for its potential pharmacological properties. Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents .
Industry: In the fragrance industry, this compound is widely used in the formulation of perfumes and personal care products due to its pleasant tropical fruity odor .
Mécanisme D'action
The mechanism of action of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
Butanamide, 3-methyl-: This compound has a similar structure but differs in the position of the methyl group. It also has different olfactory properties.
2-Methylbutanamide: Another similar compound with a different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts a distinct tropical fruity odor. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Propriétés
Numéro CAS |
406488-30-0 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-ethyl-N-methyl-N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15(4)13-9-7-8-11(3)10-13/h7-10,12H,5-6H2,1-4H3 |
Clé InChI |
XATDMWWMSDQXFD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N(C)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


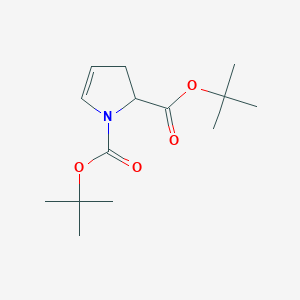
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
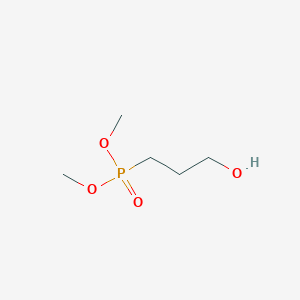
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
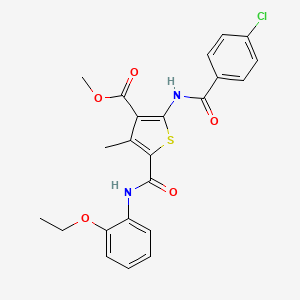
![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
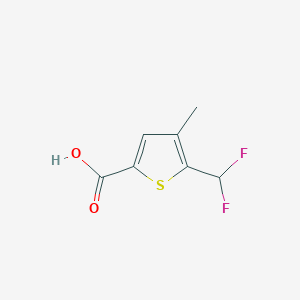

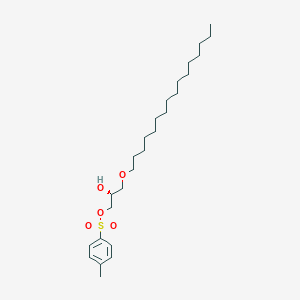
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
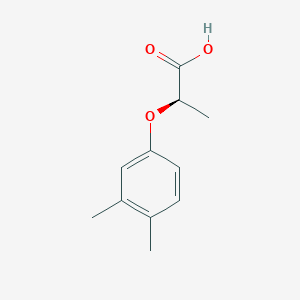
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
